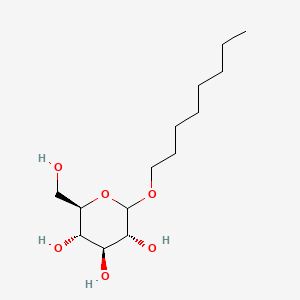

Octyl D-glucopyranoside

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Octyl D-glucopyranoside can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of β-glucosidase to catalyze the reverse hydrolysis reaction between glucose and octanol in non-aqueous solvents . The highest yield of this compound (67 mol%) was obtained using a reaction mixture containing 0.5 M glucose, 3 units/mL enzyme, 20% (v/v) octanol, and 70% (v/v) [BMIm] [PF6] at 30°C .

Industrial Production Methods

In industrial settings, this compound is often produced by mixing 2,3,4,6-tetra-acetyl bromo-glucose with octanol and zinc oxide, followed by deacetylation to obtain the final product . This method is cost-effective and utilizes readily available reagents, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Octyl D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and octanol . Transglucosylation involves the transfer of the glucose moiety to another nucleophile, such as an alcohol or another sugar .

Common Reagents and Conditions

Hydrolysis: Typically requires water and an enzyme like β-glucosidase.

Transglucosylation: Requires a suitable nucleophile and an enzyme catalyst under mild conditions.

Major Products

Hydrolysis: Produces glucose and octanol.

Transglucosylation: Produces various alkyl glucosides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Solubilization of Membrane Proteins

Octyl D-glucopyranoside is primarily employed for the solubilization of membrane proteins, which is crucial for their study and purification. The compound disrupts lipid bilayers, allowing proteins to remain in solution without denaturing them.

- Critical Micelle Concentration (CMC) : The CMC of this compound is approximately 20-25 mM, which is essential for effective solubilization .

- Molecular Properties :

Protein Crystallization

The detergent is also utilized in protein crystallization processes. By solubilizing membrane proteins, this compound aids in obtaining high-quality crystals necessary for X-ray diffraction studies.

Cleavage of Oligosaccharides

In enzymatic studies, this compound enhances the cleavage of oligosaccharides from glycoproteins using endoglycosidase F, facilitating the analysis of glycoprotein structures .

Pharmaceutical Industry

Due to its non-toxic nature, this compound is considered a safer alternative to traditional surfactants in pharmaceutical formulations. It is used in drug delivery systems and as a stabilizing agent in various formulations.

Cosmetic Industry

In cosmetics, it serves as an emulsifier and stabilizer due to its ability to solubilize oils and other hydrophobic compounds.

Environmental Impact

While this compound is generally regarded as less toxic than many synthetic surfactants, studies have indicated potential ecological risks associated with its use. It can pose threats to aquatic life if released into water systems in significant quantities .

Protein Purification

A study demonstrated the successful use of this compound in purifying membrane proteins from E. coli membranes, resulting in high yields and purity suitable for structural analysis .

Surfactant Behavior

Research comparing this compound with other sugar-based surfactants highlighted its superior performance in reducing surface tension and enhancing solubility, making it a preferred choice in biochemical applications .

Wirkmechanismus

Octyl D-glucopyranoside exerts its effects by interacting with the lipid bilayer of cell membranes. It has a hydrophilic head and a hydrophobic tail, allowing it to insert into the membrane and disrupt lipid-lipid interactions. This property makes it effective in solubilizing membrane proteins without denaturing them . Additionally, it has been shown to inhibit cavitation-induced cell lysis by quenching free-radical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Decyl D-glucopyranoside: Similar in structure but with a longer alkyl chain.

Maltosides: Have an additional sugar moiety in their head group compared to glucosides.

CHAPS and CHAPSO: Zwitter-ionic detergents used for similar purposes.

Uniqueness

Octyl D-glucopyranoside is unique due to its balance of hydrophilic and hydrophobic properties, making it milder than many other detergents. This balance allows it to solubilize membrane proteins effectively while maintaining their functional integrity .

Biologische Aktivität

Octyl D-glucopyranoside (OGP) is a nonionic surfactant widely utilized in biological and biochemical applications. Its unique properties make it a subject of interest in various research areas, including cytotoxicity, hemolytic activity, thrombolytic potential, and antibacterial efficacy. This article provides a comprehensive overview of the biological activities associated with OGP, supported by data tables and findings from relevant studies.

OGP is derived from glucose and octanol, characterized by its ability to disrupt lipid membranes and alter cellular environments. As a detergent, it can stiffen lipid layers, which influences cell membrane integrity and function . The mechanism of action primarily involves the alteration of membrane dynamics, impacting processes such as cell lysis and bacterial growth.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that OGP exhibits selective toxicity. For instance, studies involving HeLa (cervical cancer) and H9c2 (cardiac myoblast) cells revealed that OGP can induce significant cytotoxic effects at higher concentrations.

Table 1: Cytotoxic Effects of OGP on Different Cell Lines

| Cell Line | Concentration (mM) | % Viability |

|---|---|---|

| HeLa | 2 | 60% |

| H9c2 | 5 | 75% |

| HL-60 | 5 | 100% |

The results indicate that while OGP can be cytotoxic at certain concentrations, it also has protective effects under specific conditions, particularly against mechanical stress induced by ultrasound .

Hemolytic Activity

The hemolytic activity of OGP was evaluated to assess its potential for blood compatibility. The hemolysis rate ranged from 10% to 16%, suggesting moderate hemolytic properties. This is crucial for applications in drug delivery systems where blood compatibility is essential .

Thrombolytic Activity

OGP has shown promising thrombolytic activity comparable to standard treatments like streptokinase. In vitro studies indicated that OGP could effectively lyse blood clots, making it a candidate for therapeutic applications in managing thrombosis .

Antibacterial Activity

Antibacterial assays have demonstrated that OGP possesses inhibitory effects against various Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were calculated for several pathogens, highlighting its potential as an antimicrobial agent.

Table 2: Antibacterial Efficacy of OGP Against Pathogens

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 0.8 |

| Staphylococcus aureus | 1.0 |

These findings suggest that OGP could be utilized in formulations aimed at combating bacterial infections .

Case Studies and Research Findings

- Ultrasound-Induced Cell Lysis : A study investigated the effect of OGP on cell lysis induced by ultrasonic cavitation using HL-60 cells. It was found that the addition of OGP significantly reduced cell lysis under certain conditions, suggesting a protective role against cavitation-induced damage .

- Toxicity on Aquatic Organisms : Toxicity assessments on Artemia salina indicated that OGP's environmental impact needs consideration, especially in formulations intended for biomedical applications .

- Decellularization Applications : Research has explored the use of OGP in decellularizing tissues for engineering scaffolds, demonstrating its utility beyond traditional surfactant roles .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RQICVUQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042235 | |

| Record name | Octyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41444-50-2, 54549-23-4 | |

| Record name | Octyl glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41444-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.